molecular formula C16H21Cl2N3O3 B1672322 Febrifugine dihydrochloride CAS No. 32434-42-7

Febrifugine dihydrochloride

Cat. No. B1672322
CAS RN: 32434-42-7
M. Wt: 374.3 g/mol
InChI Key: RDUHYEILHQUTIR-AMTWEWDESA-N
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Description

Febrifugine dihydrochloride is a quinazolinone alkaloid found in the roots and leaves of Dichroa febrifuga . It has therapeutic activity against malaria, cancer, fibrosis, and inflammatory diseases .


Synthesis Analysis

Febrifugine was first isolated from the Chinese herb Dichroa febrifuga . The laboratory synthesis of febrifugine determined that the originally reported stereochemistry was incorrect . Further studies on the synthesis of febrifugine and its derivatives have been conducted .


Molecular Structure Analysis

The molecular formula of Febrifugine dihydrochloride is C16H21Cl2N3O3 . Its molecular weight is 374.26 .


Chemical Reactions Analysis

Febrifugine is a quinazolinone alkaloid. The laboratory synthesis of febrifugine determined that the originally reported stereochemistry was incorrect .


Physical And Chemical Properties Analysis

Febrifugine dihydrochloride is a powder that is off-white to gray-brown in color . It is soluble in water at 15 mg/mL .

Scientific Research Applications

Antimalarial Properties

Febrifugine dihydrochloride, derived from the Chinese herb Dichroa febrifuga, exhibits potent antimalarial properties. Zhou et al. (2012) explored the molecular mechanism of febrifugine's action, revealing its inhibition of human prolyl-transfer RNA synthetase, a critical component in malaria treatment. This unique ATP-dependent inhibition mechanism demonstrates its potential in malaria therapy (Zhou et al., 2012). Zhu et al. (2009, 2010, 2006), and Kikuchi et al. (2006, 2014) have synthesized and evaluated febrifugine analogues, emphasizing their lower toxicity and significant in vitro and in vivo antimalarial efficacy, making them promising for new antimalarial drug development (Zhu et al., 2009), (Zhu et al., 2010), (Zhu et al., 2006), (Kikuchi et al., 2006), (Kikuchi et al., 2014).

Potential in Treating Fibrosis and Cancer

Halofuginone, a derivative of febrifugine, has shown potential therapeutic applications in cancer and fibrotic diseases. Its ability to inhibit Th17 cell differentiation by activating the amino acid response pathway presents a new direction fortherapeutic intervention in these conditions (Zhou et al., 2012). Pines and Spector (2015) describe how halofuginone, through its action on the TGFβ signaling pathway and inhibition of prolyl-tRNA synthetase, offers therapeutic potential against diseases like fibrosis, malaria, cancer, and autoimmune diseases (Pines & Spector, 2015).

Exploring New Antimalarial Compounds

Continued research focuses on the synthesis and evaluation of febrifugine analogues, with an emphasis on reducing toxicity while maintaining or enhancing antimalarial effectiveness. Studies by Zhu et al. (2006), Jiang et al. (2005), and Kikuchi et al. (2006) highlight the synthesis of such compounds, demonstrating less toxicity compared to febrifugine and high efficacy against Plasmodium falciparum (Zhu et al., 2006), (Jiang et al., 2005), (Kikuchi et al., 2006).

Safety And Hazards

Febrifugine dihydrochloride is harmful if swallowed . The adverse effects of febrifugine include diarrhea, vomiting, and liver toxicity . It is recommended to handle it with appropriate safety measures, including wearing protective gloves and safety goggles .

Future Directions

Febrifugine dihydrochloride and its derivatives have been used against malaria, cancer, fibrosis, and inflammatory disease . Future research may continue to explore its potential therapeutic applications and improve its synthesis methods .

properties

IUPAC Name

3-[3-[(2R,3S)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3.2ClH/c20-11(8-14-15(21)6-3-7-17-14)9-19-10-18-13-5-2-1-4-12(13)16(19)22;;/h1-2,4-5,10,14-15,17,21H,3,6-9H2;2*1H/t14-,15+;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUHYEILHQUTIR-AMTWEWDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(NC1)CC(=O)CN2C=NC3=CC=CC=C3C2=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@H](NC1)CC(=O)CN2C=NC3=CC=CC=C3C2=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Febrifugine dihydrochloride

CAS RN

32434-42-7
Record name Febrifugine dihydrochloride
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 32434-42-7
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Record name FEBRIFUGINE DIHYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
RK Pandey, R Ojha, M Devender, P Sebastian… - Experimental …, 2022 - Elsevier
… This study implies drug repurposing to find a novel antileishmanial compound, namely febrifugine dihydrochloride (FFG) targeting Leishmania antioxidant system. Starting with virtual …
Number of citations: 1 www.sciencedirect.com
BR Baker, FJ McEVOY, RE Schaub… - The Journal of …, 1953 - ACS Publications
… of febrifugine dihydrochloride was evaporated to dryness in vacuo. The residue (500 mg.) was dissolved in 10 cc. of water, the solution basified with potassium carbonate, and then …
Number of citations: 57 pubs.acs.org
NP McLaughlin, P Evans, M Pines - Bioorganic & Medicinal Chemistry, 2014 - Elsevier
… In summary, Baker et al. completed three independent syntheses of (±)-febrifugine dihydrochloride (1).21(g), 28, 30 In addition, an early stage resolution enabled the preparation of the …
Number of citations: 98 www.sciencedirect.com
GR Coatney, WC Cooper, WB Culwell… - Journal of the National …, 1950 - cabdirect.org
… vivax, were given febrifugine dihydrochloride, 1.25 mgm. of base every six hours. After four doses had been given the treatment had to be discontinued because of violent vomiting. …
Number of citations: 30 www.cabdirect.org
DF Barringer Jr, G Berkelhammer… - The Journal of Organic …, 1973 - ACS Publications
Evidence from nmr spectra and thin layer chromatography is presented pointing to the conclusion that the sub-stituents on the piperidine ring of the hydrangea alkaloid, febrifugine, are …
Number of citations: 53 pubs.acs.org
JB Koepfli, JF Mead, JA Brockman - Journal of the American …, 1949 - ACS Publications
… Subsequently the base has been obtained from water by the addition of the theoretical amount of 2.5 N sodium hydroxide to a saturated solution of febrifugine dihydrochloride and from …
Number of citations: 156 pubs.acs.org
K Murata, F Takano, S Fushiya, Y Oshima - Biochemical pharmacology, 1999 - Elsevier
… Febrifugine dihydrochloride was dissolved in physiological saline and injected orally (1 mg/kg/day, 0.1 mL/10 g) into mice once daily for 3 consecutive days before (day −2 to day 0) and/…
Number of citations: 29 www.sciencedirect.com
RK Pandey - shodhganga.inflibnet.ac.in
Shodhganga@INFLIBNET: Febrifugine dihydrochloride as a new chemotherapeutic agent against visceral leishmaniasis infection … Title: Febrifugine dihydrochloride as a new …
Number of citations: 0 shodhganga.inflibnet.ac.in
K Murata, F Takano, S Fushiya… - Journal of natural …, 1998 - ACS Publications
… Mice were dosed orally with febrifugine dihydrochloride at doses range of 50−1000 μg/kg/day once daily for three consecutive days before BCG immunization. NO 2 - content in cultured …
Number of citations: 71 pubs.acs.org
S Sukemoto, M Oshige, M Sato, K Mimura… - …, 2008 - thieme-connect.com
… Deprotection of (-)-11 with 6 N hydrochloric acid afforded febrifugine dihydrochloride (12HCl; Scheme [³] ). … Febrifugine Dihydrochloride (12HCl) …
Number of citations: 10 www.thieme-connect.com

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